![molecular formula C10H6S2 B1633290 Benzo[1,2-b:5,4-b']ditiofeno CAS No. 267-61-8](/img/structure/B1633290.png)

Benzo[1,2-b:5,4-b']ditiofeno

Descripción general

Descripción

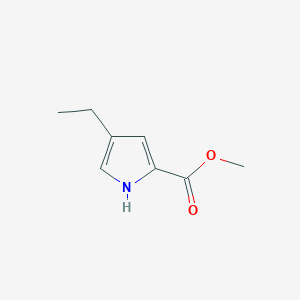

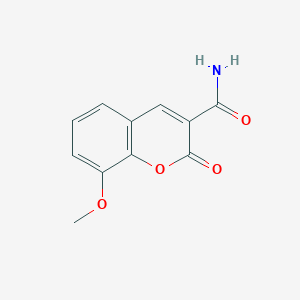

Benzo[1,2-b:5,4-b’]dithiophene is a compound with a large and rigid planar conjugated structure. It has become one of the most widely used and studied building blocks for high-performance small molecule-based photovoltaic devices . This compound is known for its excellent electron-donating properties, making it a key component in organic electronics, particularly in organic photovoltaics and organic thin-film transistors .

Aplicaciones Científicas De Investigación

Benzo[1,2-b:5,4-b’]dithiophene has a wide range of scientific research applications. It is extensively used in organic photovoltaics, where it serves as a building block for high-performance small molecule-based photovoltaic devices . The compound is also used in organic thin-film transistors and organic spintronic devices . Additionally, benzo[1,2-b:5,4-b’]dithiophene derivatives are employed in the development of molecular semiconductors with high ambipolar mobility .

Mecanismo De Acción

Target of Action

Benzo[1,2-b:5,4-b’]dithiophene (BDT) is primarily targeted towards organic semiconductors, particularly in the field of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . Its large and rigid planar conjugated structure makes it an ideal building block for high-performance small molecule-based photovoltaic devices .

Mode of Action

BDT interacts with its targets through its planar symmetrical molecular structure, which enables better π-π stacking and good electron delocalization . This encourages charge transport, which is crucial for its role in OFETs and OPVs .

Biochemical Pathways

The molecular and packing structures of BDT play crucial roles in determining their charge carrier mobilities in OFETs . The functionalization of BDT with thiacycles can tune the packing, molecular orientation, and semiconducting properties .

Result of Action

The use of BDT in OFETs and OPVs has been shown to greatly boost the power conversion efficiency (PCE) of these devices . In fact, PCEs of 7-8% have been achieved using BDT-based polymers .

Action Environment

The performance of BDT can be influenced by environmental factors. For instance, the position of sulphur atoms and size of the thiacycles in BDT derivatives can affect the transport properties in the thin-film state . This suggests that the environment in which BDT operates can impact its action, efficacy, and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzo[1,2-b:5,4-b’]dithiophene typically involves direct (hetero)arylation polymerization (DHAP) using a monobrominated benzo[1,2-b:5,4-b’]dithiophene monomer with the Herrmann–Beller catalyst and a tertiary phosphine . This method provides benzodithiophene homopolymers in good yields. The preparation of a benzodithiophene trimer assists in the assignment of the 1H NMR spectra of the synthesized polymers, which show largely defect-free couplings .

Industrial Production Methods: Industrial production methods for benzo[1,2-b:5,4-b’]dithiophene involve the use of donor-acceptor (D-A) conjugated polymers. These polymers are synthesized with the same acceptor unit of benzo[1,2-b:5,4-b’]dithiophene-4,5-dione and different donor units of thiophene and 3,4-ethylenedioxothiphene . The polymers are then coated on the surface of active carbon with an in situ method, which are used as electrode materials for lithium-ion batteries .

Análisis De Reacciones Químicas

Types of Reactions: Benzo[1,2-b:5,4-b’]dithiophene undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound can be copolymerized with acceptor units using Stille coupling reaction to afford new copolymers .

Common Reagents and Conditions: Common reagents used in the reactions of benzo[1,2-b:5,4-b’]dithiophene include triisopropylsilylethynyl and 4-octylphenylethynyl groups as donor units, and 4,7-bis(4-octylthiophen-2-yl)-2,1,3-benzothiadiazole and 4,4′-diundecyl-2,2′-bithiazole as acceptor units . The reactions are typically carried out under conditions that promote strong intramolecular charge transfer within the D-A alternating structure .

Major Products: The major products formed from these reactions include copolymers such as PTBDT-BT and POPEBDT-BT, which exhibit high open-circuit voltages and power conversion efficiencies .

Comparación Con Compuestos Similares

Benzo[1,2-b:5,4-b’]dithiophene is often compared with similar compounds such as dithieno[2,3-d:2’,3’-d’]benzo[1,2-b:4,5-b’]dithiophene (DTBDT) . DTBDT is considered a more promising building block for polymer photovoltaic donor materials due to its larger coplanar core and extended conjugation length . Other similar compounds include benzo[1,2-b:6,5-b’]dithiophene(dithiazole)-4,5-dione derivatives, which have different charge-carrier transport properties .

Propiedades

IUPAC Name |

thieno[3,2-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6S2/c1-3-11-9-6-10-8(2-4-12-10)5-7(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVHFOZYTHGPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC3=C(C=CS3)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Diethyl-2-(3-nitro-phenyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B1633230.png)

![6-(2-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1633232.png)

![Methyl 3-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633257.png)